3-(Benzyloxy)-2,6-dichlorobenzoic acid
Overview
Description
3-(Benzyloxy)-2,6-dichlorobenzoic acid is an organic compound with the molecular formula C14H10Cl2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,6-dichlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzoic acid.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2,6-dichlorobenzoic acid with benzyl alcohol in the presence of a suitable base, such as sodium hydroxide, under reflux conditions.
Purification: The product is then purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,6-dichlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid group.
Reduction: The chlorine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the benzyloxy group yields 2,6-dichlorobenzoic acid.
Reduction: Reduction of the chlorine atoms results in benzyloxybenzoic acid.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-2,6-dichlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,6-dichlorobenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzyloxy group can interact with hydrophobic pockets in proteins, while the chlorine atoms can form halogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxybenzoic acid: Similar structure but lacks the chlorine atoms at positions 2 and 6.
2,6-Dichlorobenzoic acid: Lacks the benzyloxy group at position 3.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
3-(Benzyloxy)-2,6-dichlorobenzoic acid is unique due to the combination of the benzyloxy group and chlorine atoms, which can confer specific chemical and biological properties. This combination can enhance its binding affinity to certain biological targets and influence its reactivity in chemical synthesis.
Properties
IUPAC Name |
2,6-dichloro-3-phenylmethoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDBDUWYRAXEDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569748 | |
Record name | 3-(Benzyloxy)-2,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95645-03-7 | |
Record name | 3-(Benzyloxy)-2,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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